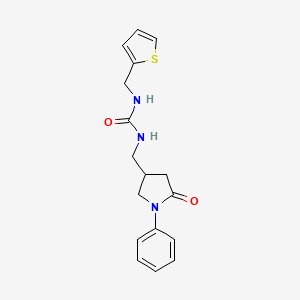

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a central urea moiety flanked by two distinct substituents: a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group and a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-16-9-13(12-20(16)14-5-2-1-3-6-14)10-18-17(22)19-11-15-7-4-8-23-15/h1-8,13H,9-12H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIUOUXQQFIUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound notable for its potential biological activities. This compound, which belongs to the class of urea derivatives, has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 309.4 g/mol. The structure features a pyrrolidinone ring and a thiophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂ |

| Molecular Weight | 309.4 g/mol |

| CAS Number | 954610-05-0 |

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammation. This interaction could potentially modulate pathways involved in tumor progression and immune response.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on pyrrolidine derivatives have shown promising results against various cancer cell lines, including leukemia and breast cancer cells .

In vitro assays revealed that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents. The specific pathways through which they exert their effects include the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. In particular, it shows promise as an autotaxin inhibitor, which could be beneficial in treating conditions characterized by excessive autotaxin activity, such as cancer and fibrosis . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

- Study on Antileukemic Activity : A study investigated the synthesis and biological evaluation of pyrrolidinedione-thiazolidinone hybrids, which included derivatives similar to the target compound. The results indicated that certain modifications led to enhanced cytotoxicity against leukemia cell lines, highlighting the importance of structural variations in biological activity .

- Enzyme Interaction Studies : Another research effort focused on the interaction between urea derivatives and autotaxin. The findings suggested that modifications to the thiophenyl group significantly influenced the binding affinity and inhibition potency against autotaxin, suggesting a structure-activity relationship that could be exploited for drug design .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives

Key Structural Insights :

- Aromatic Substituents : The thiophen-2-ylmethyl group in the target compound and Compound29 contrasts with phenyl or pyridinyl groups in analogues. Thiophene’s electron-rich nature may improve interactions with hydrophobic pockets in biological targets.

- Functional Groups : Nitro (in 7f) and chloro (in 4j) substituents significantly boost antibacterial and antimycobacterial activities, respectively, suggesting electrophilic groups enhance bioactivity .

Activity Trends :

- Antimicrobial vs. Central Nervous System (CNS) Activity: Azetidinone-phenothiazine derivatives (e.g., 7f, 4j) show pronounced antimicrobial effects, whereas methylurea derivatives (e.g., Compound 3) are more CNS-targeted. The target compound’s thiophene and pyrrolidinone groups may position it for dual applications, though experimental validation is needed.

- Role of Urea/Thiourea : Urea derivatives generally exhibit better solubility and hydrogen-bonding capacity than thioureas, which may explain their prevalence in antimicrobial and enzyme-targeting applications .

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic and Computational Data

Molecular Packing Insights :

- Thiophene-containing compounds (e.g., ) exhibit π-π stacking and weak hydrogen bonds (C–H···N), which stabilize crystal lattices and may correlate with improved solid-state stability .

- Computational tools like Mercury enable visualization of intermolecular interactions, aiding in the design of derivatives with optimized solubility and bioavailability .

Q & A

Basic: How can researchers optimize the multi-step synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea to improve yield and purity?

Methodological Answer:

The synthesis involves three critical steps: (1) formation of the pyrrolidinone ring via cyclization, (2) introduction of the thiophen-2-ylmethyl group via nucleophilic substitution, and (3) urea linkage formation using isocyanate chemistry.

- Key Parameters:

- Step 1: Use anhydrous ethanol as a solvent and catalytic triethylamine to enhance cyclization efficiency (70–80°C, 12–24 hours) .

- Step 2: Optimize substitution reactions by employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene attachment, ensuring inert atmosphere and precise stoichiometry .

- Step 3: Control urea formation by slow addition of phenyl isocyanate to avoid side reactions (monitor via TLC; Rf = 0.5 in ethyl acetate/hexane 1:1) .

- Purification: Use column chromatography (silica gel, gradient elution) followed by recrystallization in dichloromethane/hexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.